8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate 8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20406840
InChI: InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15-11-21(16(15)12-20)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m0/s1
SMILES:
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol

8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate

CAS No.:

Cat. No.: VC20406840

Molecular Formula: C19H26N2O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate -

Specification

Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
IUPAC Name 8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
Standard InChI InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15-11-21(16(15)12-20)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m0/s1
Standard InChI Key GBAMNSNKCDOBOO-HOTGVXAUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]2CN([C@H]2C1)C(=O)OCC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CCC2CN(C2C1)C(=O)OCC3=CC=CC=C3

Introduction

Overview of the Compound

Chemical Structure: The compound features a diazabicyclo octane core with two carboxylate functional groups and substitutions at the 8 and 3 positions. The molecular formula is C19H26N2O4C_{19}H_{26}N_{2}O_{4} and its molecular weight is approximately 346.4 g/mol.

IUPAC Name: 8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate

Properties Table:

PropertyValue
Molecular FormulaC19H26N2O4
Molecular Weight346.4 g/mol
InChIInChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15...
InChI KeyGBAMNSNKCDOBOO-HOTGVXAUSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CC[C@H]2CN([C@H]2C1)C(=O)OCC3=CC=CC=C3

Synthesis Methods

The synthesis of 8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate typically involves several steps starting from simpler organic molecules.

Synthetic Routes

  • Enantioselective Construction: The synthesis often begins with an acyclic starting material that contains the necessary stereochemical information to construct the diazabicyclo octane scaffold.

  • Catalytic Methods: Catalysts may be employed to enhance reaction yields and selectivity during various steps of the synthesis.

Industrial Production

In industrial settings, optimizing synthetic routes for large-scale production is crucial. This includes:

  • Selecting appropriate catalysts and solvents.

  • Utilizing continuous flow reactors to improve efficiency.

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Using agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing lithium aluminum hydride or sodium borohydride.

  • Substitution: Involving nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
SubstitutionNucleophiles (e.g., halides), Electrophiles (e.g., alkyl halides)

Scientific Research Applications

The compound has several promising applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals.

  • Biology: Investigated for potential bioactive properties such as antimicrobial and anticancer effects.

  • Medicine: Explored as a drug candidate for treating various diseases due to its unique structural features.

  • Industry: Used in developing advanced materials like polymers and catalysts.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity which can lead to various biological effects depending on the context of use.

Similar Compounds

Some structurally related compounds include:

  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

  • tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

The uniqueness of 8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate lies in its specific structural features which confer distinct chemical properties valuable for various applications.

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